molecular formula C15H22NO+ B493745 2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium

2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium

Cat. No.: B493745
M. Wt: 232.34g/mol
InChI Key: OJLIOAQEPDBLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium is a unique compound that features an adamantyl group attached to an isoxazolium ring. The adamantyl group is a polycyclic cage molecule known for its high symmetry and remarkable stability . The isoxazolium ring, on the other hand, is a five-membered ring containing nitrogen and oxygen atoms, which imparts distinct chemical properties to the compound.

Properties

Molecular Formula

C15H22NO+

Molecular Weight

232.34g/mol

IUPAC Name

2-(2-adamantyl)-3,5-dimethyl-1,2-oxazol-2-ium

InChI

InChI=1S/C15H22NO/c1-9-3-10(2)17-16(9)15-13-5-11-4-12(7-13)8-14(15)6-11/h3,11-15H,4-8H2,1-2H3/q+1

InChI Key

OJLIOAQEPDBLBS-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](O1)C2C3CC4CC(C3)CC2C4)C

Canonical SMILES

CC1=CC(=[N+](O1)C2C3CC4CC(C3)CC2C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium typically involves the following steps:

Chemical Reactions Analysis

2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazolium ring are replaced with other groups.

Mechanism of Action

The mechanism of action of 2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The isoxazolium ring can interact with specific amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium can be compared with other adamantane derivatives and isoxazolium compounds:

By combining the unique properties of the adamantyl group and the isoxazolium ring, this compound stands out as a versatile compound with diverse applications in scientific research and industry.

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